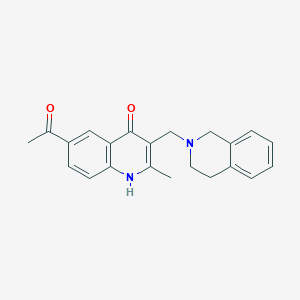
6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Isoquinoline Moiety: The isoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline ring.
Acetylation and Methylation: The final steps involve acetylation and methylation reactions to introduce the acetyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline or isoquinoline rings, potentially leading to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development and biological studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Quinoline derivatives are often used in the treatment of malaria, cancer, and other diseases.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial activity.
Isoquinoline: A structural isomer of quinoline with distinct biological properties.
Chloroquine: A well-known antimalarial drug that contains a quinoline moiety.
Uniqueness
6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one is unique due to its specific substitution pattern and the presence of both quinoline and isoquinoline moieties. This dual structure may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Eigenschaften
IUPAC Name |
6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-14-20(13-24-10-9-16-5-3-4-6-18(16)12-24)22(26)19-11-17(15(2)25)7-8-21(19)23-14/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDNXUISYWARLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-((2-fluorobenzyl)oxy)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B7749466.png)
![5-bromo-4-[2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7749474.png)

![2-(1,3-Benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7749482.png)
![2-(1,3-Benzothiazol-2-yl)-3-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7749491.png)
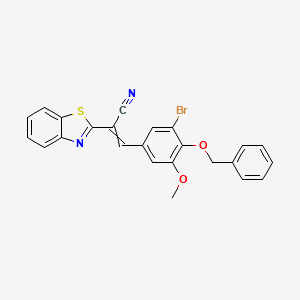
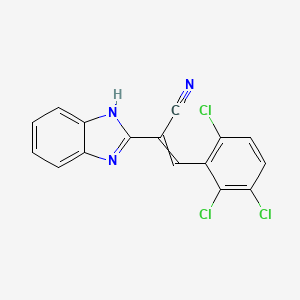
![2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile](/img/structure/B7749506.png)
![2-(1H-benzimidazol-2-yl)-3-[3-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7749510.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B7749515.png)
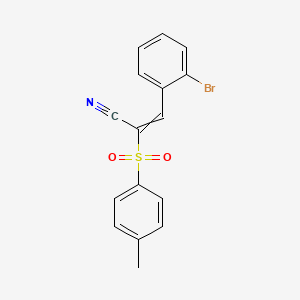
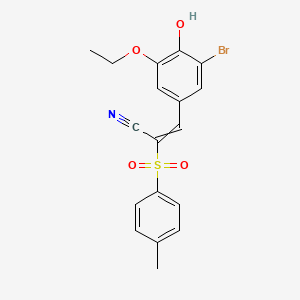
![4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7749551.png)
![4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7749552.png)
